5'-Methyl-2'-n-propoxypropiophenone
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Overview
Description
5’-Methyl-2’-n-propoxypropiophenone is an organic compound belonging to the class of propiophenones It is characterized by the presence of a methyl group at the 5’ position and a propoxy group at the 2’ position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-2’-n-propoxypropiophenone typically involves the alkylation of 2’-hydroxypropiophenone with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The general reaction scheme is as follows:
2’-Hydroxypropiophenone+1-BromopropaneK2CO3,Reflux5’-Methyl-2’-n-propoxypropiophenone
Industrial Production Methods
On an industrial scale, the production of 5’-Methyl-2’-n-propoxypropiophenone can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-2’-n-propoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ether derivatives.
Scientific Research Applications
5’-Methyl-2’-n-propoxypropiophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Methyl-2’-n-propoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2’-Methoxypropiophenone: Similar structure but with a methoxy group instead of a propoxy group.
4’-Methylpropiophenone: Methyl group at the 4’ position instead of the 5’ position.
2’-Ethoxypropiophenone: Ethoxy group instead of a propoxy group.
Uniqueness
5’-Methyl-2’-n-propoxypropiophenone is unique due to the specific positioning of the methyl and propoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-methyl-2-propoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-8-15-13-7-6-10(3)9-11(13)12(14)5-2/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXHUMYBXIEDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)C(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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